molecular formula C23H26N2O2 B076708 Benzetimide CAS No. 14051-33-3

Benzetimide

Cat. No. B076708
CAS RN: 14051-33-3
M. Wt: 362.5 g/mol
InChI Key: LQQIVYSCPWCSSD-UHFFFAOYSA-N
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Description

Benzetimide is a compound studied for various applications in chemistry and medicine. It is known for its synthesis through complex chemical reactions, contributing to the understanding of its molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of Benzetimide involves a multi-step process, starting from benzyl cyanide as the material. Wijngaarden and Soudijn (1965) described a five-step synthesis resulting in a 38% overall yield of labeled Benzetimide HCI, demonstrating the complexity and efficiency of its synthesis process (Wijngaarden & Soudijn, 1965).

Molecular Structure Analysis

The molecular structure of Benzetimide and related compounds showcases a range of conformations and structural characteristics. Studies on benzenesulfonamide, for instance, have explored the molecular structure and conformational properties, revealing two stable conformers with NH2 group positions affecting the overall structure (Petrov et al., 2006).

Chemical Reactions and Properties

Research into the chemical reactions of Benzetimide derivatives, such as those exhibiting potent CXCR3 antagonism, has contributed to understanding the compound's chemical properties. These studies have identified key pharmacophore moieties and explored the potential for optimization to increase efficacy and reduce side effects (Bongartz et al., 2008).

Physical Properties Analysis

The physical properties of Benzetimide, including its stability under various conditions, have been a focus of study. The stability of Benzetimide-HCl at different temperatures and pH levels was examined, highlighting the importance of environmental factors on its physical stability and potential applications (Wijngaarden & Soudijn, 1965).

Chemical Properties Analysis

Explorations into the chemical properties of Benzetimide and its derivatives have led to insights into their reactivity, potential as inhibitors, and interactions with biological targets. The synthesis and kinetic, crystallographic, and computational investigations of benzenesulfonamides incorporating triazole moieties, for example, have provided detailed understanding of their action as carbonic anhydrase inhibitors (Nocentini et al., 2016).

Scientific Research Applications

  • Ruminal and Intestinal Motility in Sheep : Benzetimide, a potent anticholinergic agent, has been found effective in sheep after oral and subcutaneous administration for influencing ruminal and intestinal motility (Marsboom & van Ravestyn, 1971).

  • Crystal Structure in Anticholinergic Drug Dexbenzetimide : The pharmacological activity of benzetimide, specifically its anticholinergic properties, is primarily due to its (+)-isomer dexbenzetimide. This isomer has applications in alleviating Parkinson symptoms induced by psychiatric treatments (Spek et al., 1971).

  • Stereo-selective Binding in Cardiac Tissue : Benzetimide has two stable enantiomers, dexetimide and levetimide, which have been studied for their atropine-like action and tissue distribution in guinea-pig atria. Dexetimide was found to be significantly more potent than levetimide (Gray et al., 1976).

  • Muscarinic Receptor Localization : Benzetimide has been used in attempts to localize and isolate muscarinic receptors, particularly through the study of its stereospecific binding properties (Beld & Ariëns, 1974).

  • Localization of Acetylcholine-Receptor : 3H-dexetimide, the active isomer of benzetimide, has been used to study the binding to subcellular fractions of the caudate nucleus, suggesting its involvement with the muscarinic type of acetylcholine receptor (Soudijn et al., 1973).

  • Peripheral and Central Anticholinergic Properties : Benzetimide has demonstrated the ability to block certain physiological responses induced by pilocarpine, highlighting its central anticholinergic potency comparable to other antiparkinson agents (Janssen & Niemegeers, 1967).

  • Anticholinergic Activity and Metabolism : The anticholinergic activity of benzetimide, especially its (+) enantiomer, has been studied in terms of its effect on pupillary dilation in rats, along with its metabolism and excretion (Wijngaarden, 1969).

  • Synthesis and CXCR3 Antagonism : Benzetimide derivatives have been synthesized, showing potent CXCR3 antagonism. These derivatives were optimized to be devoid of anti-cholinergic activity, identifying key pharmacophore moieties (Bongartz et al., 2008).

Safety And Hazards

Benzetimide is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQIVYSCPWCSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046173
Record name Benzetimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzetimide

CAS RN

14051-33-3
Record name Benzetimide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014051333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzetimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZETIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B987T0L5FX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
387
Citations
AJ Beld, EJ Ariens - European journal of pharmacology, 1974 - Elsevier
… (+)-benzetimide and atropine but not for (−)-benzetimide. The … sites for (+)-benzetimide and atropine are identical with the … to which (+)-benzetimide-H 3 and (−)-benzetimide-H 3 were …
Number of citations: 139 www.sciencedirect.com
JA Gray, H Lüllmann, F Mitchelson… - British Journal of …, 1976 - ncbi.nlm.nih.gov
… In order to see whether thiskinetic behaviour held true for other antimuscarinic compounds, benzetimide has been subjected to similar investigations. We chose benzetimide since it …
Number of citations: 14 www.ncbi.nlm.nih.gov
F Mitchelson - European journal of pharmacology, 1975 - Elsevier
… with competitive antagonists such as (+)-benzetimide, atropine or homatropine the degree of … The reduction in the affinity of (+)-benzetimide produced by ‘C 7 /3-phthalimido-propyl’ did …
Number of citations: 32 www.sciencedirect.com
I Van Wijngaarden, W Soudijn - Life Sciences, 1968 - Elsevier
Materials and Methods Radioactive benzetimide was synthesized from Irl4C] benzyl cyanide (4) and dissolved in 0. 01 M tartaric acid. A 2 mg/ml solution was injected subcutaneously …
Number of citations: 10 www.sciencedirect.com
PAJ Janssen, CJE Niemegeers - Psychopharmacologia, 1967 - Springer
… At 0.08 mg/kg benzetimide also induced mydriasis and inhibited piloearpine-induced … mg/kg of benzetimide subcutaneously. It is concluded that benzetimide is a powerful antagonist of …
Number of citations: 40 link.springer.com
I Van Wijngaarden - Life Sciences, 1969 - Elsevier
… 14 C-benzetimide was resolved into its optical isomers and … level of benzetimide and/or its metabolites in the tissues studied. … (benzetamide and nor-benzetimide) were identified for both …
Number of citations: 14 www.sciencedirect.com
I Van Wijngaarden, W Soudijn - Journal of Labelled …, 1965 - Wiley Online Library
… Chemical purity of the labelled benzetimide was ascertained by elementary analysis of inactive benzetimide, which was obtained by a cold run under the same conditions. The melting …
JP Bongartz, M Buntinx, E Coesemans… - Bioorganic & medicinal …, 2008 - Elsevier
The synthesis and evaluation of benzetimide derivatives showing potent CXCR3 antagonism are described. Optimization of the screening hits led to the identification of more potent …
Number of citations: 17 www.sciencedirect.com
T Takagaki, H Itsumi, S Kasahara, S Morioka… - Gastroenterologia …, 1966 - Springer
We could find that there were often ulcer cases, in which niches had evidently diminished in size but histologically no signs of regeneration of mucous epithelium could be found, …
Number of citations: 2 link.springer.com
I Van Wijngaarden - Life Sciences, 1970 - Elsevier
… benzetimide and the resolution into its optical isomers was carried out as described for 14C-benzetimide … The concentration of (+)-benzetimide in the brain however and especially in the …
Number of citations: 9 www.sciencedirect.com

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